molecular formula C17H26N2O2 B15051504 Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B15051504
M. Wt: 290.4 g/mol
InChI Key: ARCKSKKRQDPZHW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-(aminomethyl)phenyl substituent at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and receptor-targeting molecules . The Boc group enhances solubility and stability during synthetic processes, while the aminomethylphenyl moiety allows for further functionalization, such as conjugation with pharmacophores or cross-coupling reactions.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-6,11,14H,7-10,12,18H2,1-3H3

InChI Key

ARCKSKKRQDPZHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-bromomethylphenyl)piperidine-1-carboxylate with an amine source under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate and solvents such as DMF. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate in PROTAC® involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved are specific to the proteins being targeted for degradation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate 4-(3-aminomethylphenyl) Not explicitly provided (estimated C17H25N2O2) ~295.4 (estimated) Intermediate for kinase inhibitors
(S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate () 3-(aminomethyl) (stereospecific) C12H22N2O2 226.32 Used in bromodomain inhibitor synthesis
tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate () 4-(3-chlorobenzyl) C17H24ClNO2 309.83 Enhanced lipophilicity due to Cl
tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate () 4-(3-acetylphenyl) C17H23NO4 305.37 Ketone group enables Schiff base formation
tert-butyl 3-(4-(dimethylamino)phenyl)piperidine-1-carboxylate () 3-(4-dimethylaminophenyl) C18H26N2O2 302.42 β-selective C–H arylation substrate
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate () 4-(2-trifluoromethylphenyl), dihydropyridine C17H20F3NO2 327.35 Electron-withdrawing CF3 group; dihydro structure increases ring strain

Biological Activity

Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential applications in targeted protein degradation and cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperidine ring , and an aminomethyl phenyl moiety , which contribute to its unique biological properties. The structural characteristics can enhance its stability and reactivity, making it suitable for various therapeutic applications.

Compound Name Structural Features Unique Aspects
This compoundContains aminomethyl and phenyl groupsEnhances interaction with biological targets

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the phenyl group participates in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological pathways, particularly in cancer cell lines.

Targeted Protein Degradation

One of the most significant mechanisms by which this compound operates is through its role in PROTAC (Proteolysis Targeting Chimeras) technology. It acts as a linker that recruits E3 ligases to target proteins for ubiquitination and subsequent degradation via the proteasome. This mechanism is particularly valuable in oncology, where the degradation of oncoproteins can inhibit tumor growth.

Biological Activity Overview

Recent studies have highlighted the compound's potential anticancer activity:

  • Cytotoxic Effects : Research indicates that piperidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have shown enhanced efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin .
  • Inhibition of Tumor Growth : In preclinical studies, compounds related to this piperidine derivative have demonstrated promising results in inhibiting tumor growth by degrading specific oncoproteins associated with cancer progression.

Study on Anticancer Activity

A study evaluated the efficacy of this compound in inducing apoptosis in cancer cells. The results indicated that this compound could significantly reduce cell viability in treated groups compared to controls, showcasing its potential as an anticancer agent .

Comparative Analysis with Other Piperidine Derivatives

A comparative study involving various piperidine derivatives showed that this compound exhibited superior binding affinity to certain receptors involved in cancer pathways. This enhanced binding capability may be attributed to its unique structural features, which facilitate better interaction with target proteins .

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